
3-(Isoquinolin-5-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isoquinolin-5-yl)propanal is an organic compound with the molecular formula C12H11NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science . The compound features an isoquinoline ring system attached to a propanal group, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-5-yl)propanal typically involves the following steps:
Pomeranz-Fritsch Reaction: This method involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst to form isoquinoline derivatives.
Pictet-Spengler Reaction: This approach uses β-arylethylamine and carbonyl compounds under acidic conditions to produce tetrahydroisoquinoline, which can be further oxidized to isoquinoline.
Gabriel-Colman Rearrangement: This method involves the rearrangement of phthalimide derivatives under strong alkaline conditions to form isoquinoline derivatives.
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Metal catalysts such as palladium, copper, and nickel are commonly used in these processes to facilitate the cyclization and condensation reactions required for isoquinoline synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Isoquinolin-5-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isoquinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the isoquinoline ring.
Major Products Formed
Oxidation: 3-(Isoquinolin-5-yl)propanoic acid.
Reduction: 3-(Isoquinolin-5-yl)propanol.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Isoquinolin-5-yl)propanal has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: Isoquinoline derivatives are used in the development of organic semiconductors and light-emitting materials.
Mecanismo De Acción
The mechanism of action of 3-(Isoquinolin-5-yl)propanal is primarily related to its interactions with biological targets such as enzymes and receptors. The isoquinoline ring system can interact with various molecular targets, leading to inhibition or activation of specific pathways. For example, isoquinoline derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis . Additionally, they can modulate neurotransmitter receptors, making them potential candidates for neurological research .
Comparación Con Compuestos Similares
Similar Compounds
3-(Isoquinolin-5-yl)propanoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an aldehyde group.
3-(Isoquinolin-5-yl)propanol: This compound is the reduced form of 3-(Isoquinolin-5-yl)propanal, containing an alcohol group.
Uniqueness
This compound is unique due to its aldehyde functional group, which makes it a versatile intermediate for further chemical modifications. Its ability to undergo various chemical reactions and its role as a precursor in the synthesis of biologically active compounds highlight its importance in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-isoquinolin-5-ylpropanal |
InChI |
InChI=1S/C12H11NO/c14-8-2-5-10-3-1-4-11-9-13-7-6-12(10)11/h1,3-4,6-9H,2,5H2 |
Clave InChI |
COUXWTUDXMJXBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2S)-2-(hydroxymethyl)morpholin-4-yl]phenyl}acetamide](/img/structure/B13561039.png)

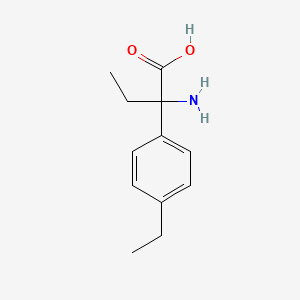
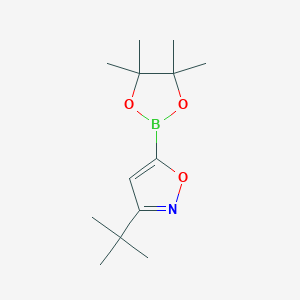
![Tert-butyl 6-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13561056.png)

![1-[(Oxolan-3-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13561072.png)
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13561080.png)
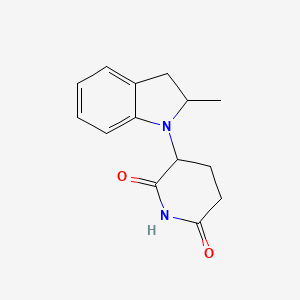
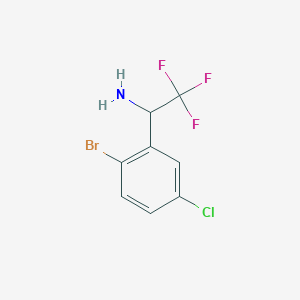
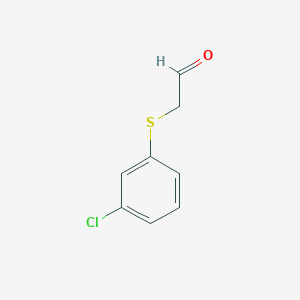

![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
